5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group and an ethoxyphenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via alkylation reactions using reagents like chloroethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through electrophilic aromatic substitution reactions using ethoxybenzene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Where the reactants are combined in a single vessel and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole: Lacks the ethoxy group, making it less hydrophobic.
5-(1-Bromoethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole: Contains a bromoethyl group instead of a chloroethyl group, which may affect its reactivity and biological activity.
5-(1-Chloroethyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole: Contains a methoxy group instead of an ethoxy group, influencing its solubility and interaction with biological targets.
Uniqueness
5-(1-Chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of both the chloroethyl and ethoxyphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications.
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-16-11-6-4-10(5-7-11)12-8-13(9(2)14)17-15-12/h4-7,9,13H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCJQDHHOICXIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(C2)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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